molecular formula C14H10Br2N4O2 B14876304 3-Bromo-5H,6H,7H-pyrrolo[3,4-B]pyridin-7-one 3-bromo-5H-pyrrolo[3,4-B]pyridin-7(6H)-one

3-Bromo-5H,6H,7H-pyrrolo[3,4-B]pyridin-7-one 3-bromo-5H-pyrrolo[3,4-B]pyridin-7(6H)-one

Cat. No.: B14876304
M. Wt: 426.06 g/mol
InChI Key: QHUMKHUNRWRFJK-UHFFFAOYSA-N
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Description

3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves the bromination of pyrrolo[3,4-b]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom can enhance the compound’s binding affinity to its molecular targets, thereby increasing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: A structurally related compound with different substituents.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents.

Uniqueness

3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C14H10Br2N4O2

Molecular Weight

426.06 g/mol

IUPAC Name

3-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/2C7H5BrN2O/c2*8-5-1-4-2-10-7(11)6(4)9-3-5/h2*1,3H,2H2,(H,10,11)

InChI Key

QHUMKHUNRWRFJK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)N1)N=CC(=C2)Br.C1C2=C(C(=O)N1)N=CC(=C2)Br

Origin of Product

United States

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